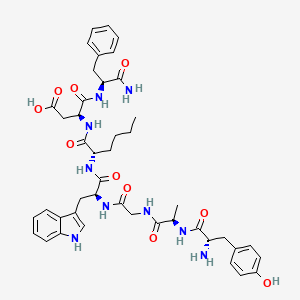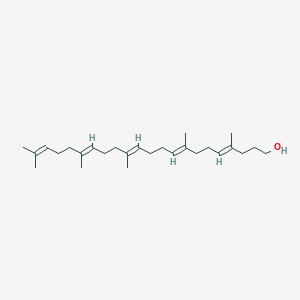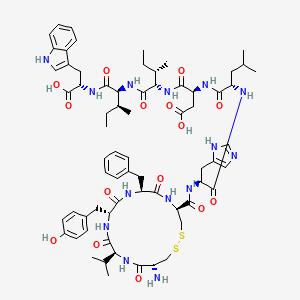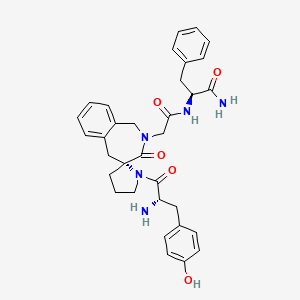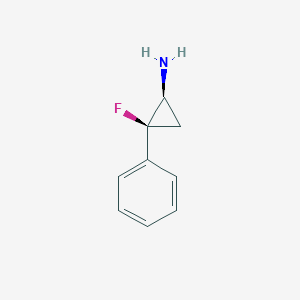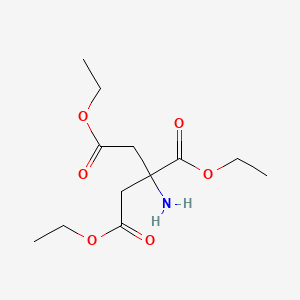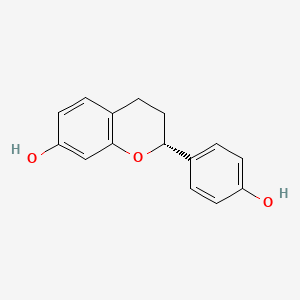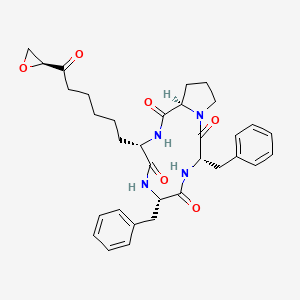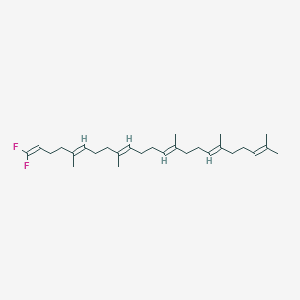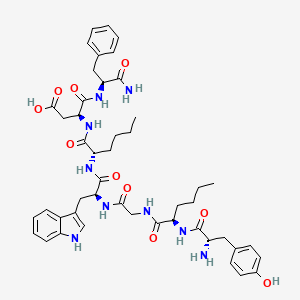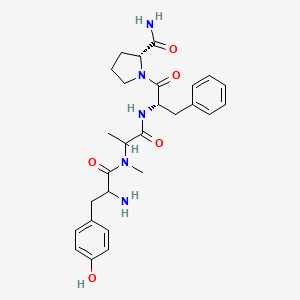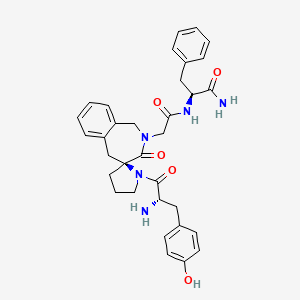
Tyr-(S)-spiro-Aba-Gly-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-(S)-spiro-Aba-Gly-Phe-NH2: is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a sequence of amino acids, including tyrosine, spiro-aminobutyric acid, glycine, and phenylalanine, which contribute to its distinctive properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin support. Subsequent amino acids are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The spiro-aminobutyric acid residue is introduced through a specialized coupling reaction, ensuring the formation of the spirocyclic structure. The final peptide is cleaved from the resin and deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tyr-(S)-spiro-Aba-Gly-Phe-NH2 undergoes various chemical reactions, including:
Reduction: Reduction reactions can target specific functional groups within the peptide, altering its properties.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tyrosinase enzyme can be used as oxidizing agents.
Reduction: Sodium borohydride or other mild reducing agents are commonly employed.
Substitution: Various electrophiles can be used to introduce substituents at the phenolic hydroxyl group.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the peptide, and substituted tyrosine derivatives .
Scientific Research Applications
Tyr-(S)-spiro-Aba-Gly-Phe-NH2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tyr-(S)-spiro-Aba-Gly-Phe-NH2 involves its interaction with specific molecular targets and pathways. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The spiro-aminobutyric acid moiety contributes to the compound’s stability and binding affinity to target proteins. The peptide’s overall structure allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tyr-Gly-Phe-NH2: A simpler peptide lacking the spiro-aminobutyric acid residue, used for studying basic peptide properties.
Tyr-®-spiro-Aba-Gly-Phe-NH2: An enantiomer of the target compound, used to investigate stereochemical effects on biological activity.
Tyr-(S)-spiro-Aba-Gly-Phe-OH: A derivative with a carboxyl group instead of an amide group at the C-terminus, affecting its solubility and reactivity.
Uniqueness
Tyr-(S)-spiro-Aba-Gly-Phe-NH2 stands out due to its spirocyclic structure, which imparts unique conformational stability and binding properties. This feature makes it a valuable tool for studying complex biological interactions and developing novel therapeutic agents .
Properties
Molecular Formula |
C33H37N5O5 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4S)-1'-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3-oxospiro[1,5-dihydro-2-benzazepine-4,2'-pyrrolidine]-2-yl]acetyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C33H37N5O5/c34-27(17-23-11-13-26(39)14-12-23)31(42)38-16-6-15-33(38)19-24-9-4-5-10-25(24)20-37(32(33)43)21-29(40)36-28(30(35)41)18-22-7-2-1-3-8-22/h1-5,7-14,27-28,39H,6,15-21,34H2,(H2,35,41)(H,36,40)/t27-,28-,33-/m0/s1 |
InChI Key |
XXSVWIUHNDWFND-DRVYDUGISA-N |
Isomeric SMILES |
C1C[C@@]2(CC3=CC=CC=C3CN(C2=O)CC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3CN(C2=O)CC(=O)NC(CC4=CC=CC=C4)C(=O)N)N(C1)C(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


